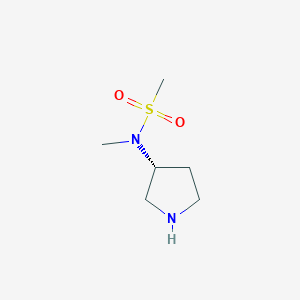
2,3-Dibromo-5-fluorophenylacetonitrile
Übersicht
Beschreibung
2,3-Dibromo-5-fluorophenylacetonitrile (DBFPA) is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless, crystalline solid that is soluble in organic solvents, and is used in a variety of laboratory experiments for its unique properties. DBFPA has been used in a number of different fields, including biochemistry, organic chemistry, and pharmacology. Its versatility and ease of synthesis make it an ideal compound for a variety of research applications.
Wissenschaftliche Forschungsanwendungen
2,3-Dibromo-5-fluorophenylacetonitrile is a versatile compound that has been used in a variety of scientific research applications. It has been used as a substrate in enzyme assays, as a reagent in organic synthesis, and as an inhibitor of enzymes involved in signal transduction pathways. It has also been used in the study of the structure and function of proteins, as a tool for the study of the pharmacology of drug targets, and as a fluorescent probe for the detection of DNA damage.
Wirkmechanismus
2,3-Dibromo-5-fluorophenylacetonitrile is a potent inhibitor of several enzymes involved in signal transduction pathways, including phospholipase C, protein kinase C, and c-Jun N-terminal kinase. It has been shown to inhibit the activity of these enzymes by binding to their active sites, thus preventing their enzymatic activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been studied in several animal models. It has been shown to have anti-inflammatory and anti-cancer effects, as well as anti-oxidant and anti-apoptotic effects. It has also been shown to have neuroprotective effects, and to reduce the levels of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
2,3-Dibromo-5-fluorophenylacetonitrile has a number of advantages for laboratory experiments. It is relatively easy to synthesize and purify, and it is stable in a variety of solvents. It is also relatively non-toxic and has a low boiling point, making it suitable for a variety of experiments. However, it can be difficult to dissolve in water, and its solubility in organic solvents can be limited.
Zukünftige Richtungen
The potential applications of 2,3-Dibromo-5-fluorophenylacetonitrile are vast, and there are a number of areas of research that could be explored in the future. These include further studies of its biochemical and physiological effects, as well as its potential use as a therapeutic agent. Additionally, further research could be conducted on its mechanism of action and its potential for use in drug discovery. Other potential areas of research include its use as a fluorescent probe for the detection of DNA damage, as well as its potential for use as an inhibitor of enzymes involved in signal transduction pathways.
Eigenschaften
IUPAC Name |
2-(2,3-dibromo-5-fluorophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2FN/c9-7-4-6(11)3-5(1-2-12)8(7)10/h3-4H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRBQCXNYEDTYTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1CC#N)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![Methyl 3-boc-3-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1529889.png)





